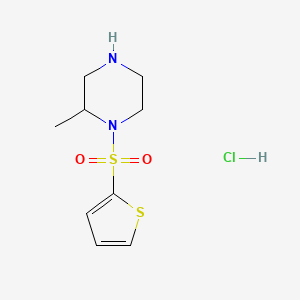

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

CAS No.:

Cat. No.: VC13442129

Molecular Formula: C9H15ClN2O2S2

Molecular Weight: 282.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2O2S2 |

|---|---|

| Molecular Weight | 282.8 g/mol |

| IUPAC Name | 2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H |

| Standard InChI Key | VADQJXUVXHFZDQ-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl |

| Canonical SMILES | CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of:

-

A piperazine ring (six-membered diamine) substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with a methyl group.

-

A hydrochloride salt form, enhancing solubility and stability for pharmacological applications .

Key Structural Features:

Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 282.8 g/mol | |

| Solubility | Soluble in polar solvents (e.g., DMSO, water) | |

| Stability | Stable under ambient conditions; hygroscopic |

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or Buchwald–Hartwig coupling:

-

Step 1: Reaction of piperazine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., ) .

-

Step 2: Methylation of the secondary amine using methyl iodide or dimethyl sulfate .

-

Step 3: Salt formation with hydrochloric acid to improve crystallinity .

Optimization Strategies:

-

Solvent selection: Toluene or dichloromethane improves yield (up to 85%) .

-

Catalysts: Palladium-based catalysts enhance coupling efficiency in complex derivatives .

Pharmacological Significance

Receptor Affinity and Mechanism

The compound exhibits affinity for serotonin (5-HT) and dopamine (D2/D3) receptors, making it a candidate for neuropsychiatric disorders :

Comparative Activity:

| Compound | 5-HT1A EC (nM) | D2 EC (nM) | Source |

|---|---|---|---|

| 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine HCl | 1.4–2.3 | 0.9–3.3 | |

| Vortioxetine | 3.1 | 12.5 |

Therapeutic Applications

-

Antidepressant potential: Modulates serotonin and dopamine pathways, similar to vortioxetine .

-

Antipsychotic activity: High D2 receptor binding suggests utility in schizophrenia .

-

Anti-inflammatory effects: Thiophene derivatives inhibit cyclooxygenase (COX) enzymes .

| Parameter | Value/Outcome | Source |

|---|---|---|

| Acute toxicity (LD) | 550 mg/kg (mice, subcutaneous) | |

| hERG inhibition | IC > 10 µM (low cardiac risk) |

Comparative Analysis with Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume